![molecular formula C19H20N2O2 B3257441 1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl- CAS No. 288862-84-0](/img/structure/B3257441.png)
1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl-
Vue d'ensemble
Description
1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl- is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promise in a variety of applications, including as a potential treatment for certain medical conditions. In
Applications De Recherche Scientifique
1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl- has been the subject of numerous scientific studies in recent years. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that 1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl- has the potential to act as a modulator of certain neurotransmitter systems, which could have implications for the treatment of conditions such as depression, anxiety, and addiction.
Mécanisme D'action
The mechanism of action of 1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl- is not yet fully understood. However, studies have suggested that this compound may act by binding to certain receptors in the brain, which could lead to changes in neurotransmitter levels and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl- can have a range of biochemical and physiological effects. For example, this compound has been shown to increase levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to have anti-inflammatory properties, which could have implications for the treatment of conditions such as arthritis and other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl- in lab experiments is its high degree of stability and purity. This makes it easier to control for variables and ensure the accuracy of experimental results. However, one limitation of using this compound is that it can be difficult and expensive to synthesize, which could limit its availability for use in research.
Orientations Futures
There are numerous potential future directions for research on 1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl-. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that 1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl- can modulate certain neurotransmitter systems that are involved in addiction, suggesting that it could be a promising candidate for the development of new addiction treatments. Another potential future direction for research is the exploration of the anti-inflammatory properties of this compound, which could have implications for the treatment of a range of inflammatory diseases. Overall, 1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl- is a compound with a wide range of potential applications, and further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Propriétés
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)-7-phenylheptan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-16(19-21-18-17(23-19)13-8-14-20-18)12-7-2-1-4-9-15-10-5-3-6-11-15/h3,5-6,8,10-11,13-14H,1-2,4,7,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFUWDCWLWBDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801233282 | |
| Record name | 1-Oxazolo[4,5-b]pyridin-2-yl-7-phenyl-1-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl- | |
CAS RN |
288862-84-0 | |
| Record name | 1-Oxazolo[4,5-b]pyridin-2-yl-7-phenyl-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288862-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxazolo[4,5-b]pyridin-2-yl-7-phenyl-1-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-bromophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257367.png)
![N-[(2-diphenylphosphanylphenyl)methyl]-1-[2-[(2-diphenylphosphanylphenyl)methylamino]naphthalen-1-yl]naphthalen-2-amine](/img/structure/B3257370.png)
![5-Methyl-2-morpholinobenzo[d]oxazole](/img/structure/B3257375.png)
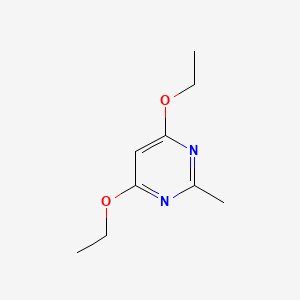




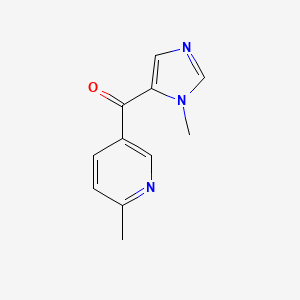
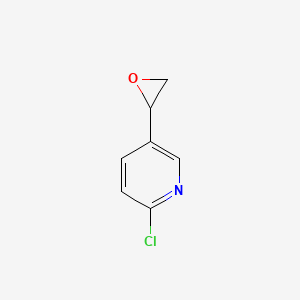
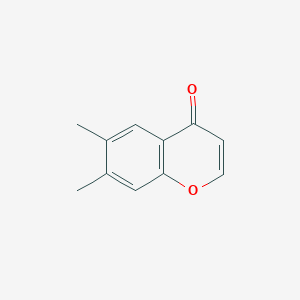
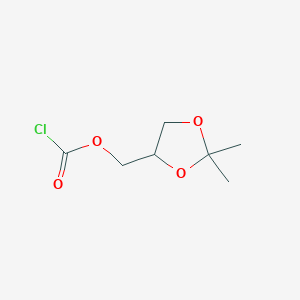
![2-[Methyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B3257438.png)
